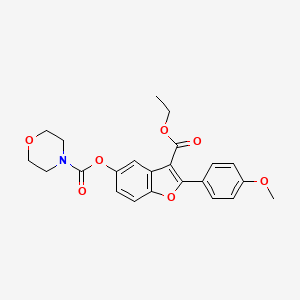
3-(Ethoxycarbonyl)-2-(4-methoxyphenyl)-1-benzofuran-5-yl morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethoxycarbonyl)-2-(4-methoxyphenyl)-1-benzofuran-5-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C23H23NO7 and its molecular weight is 425.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Ethoxycarbonyl)-2-(4-methoxyphenyl)-1-benzofuran-5-yl morpholine-4-carboxylate is a complex organic compound that belongs to the benzofuran class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is significant for its biological activity. The presence of ethoxycarbonyl and morpholine groups enhances its solubility and bioavailability, making it a candidate for various pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5 |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 385390-65-8 |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of benzofuran derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC).
-
Mechanism of Action :
- The compound may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- It has been shown to modulate key signaling pathways involved in tumor growth and metastasis, particularly by downregulating integrin α7 and affecting downstream signaling such as FAK/AKT pathways .
- Case Study :
Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties. Compounds within this class have demonstrated efficacy against a range of bacterial strains.
- Study Findings :
Structure-Activity Relationship (SAR)
The biological activities of benzofuran derivatives are closely linked to their chemical structure. Modifications in functional groups can significantly alter their potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Ethoxycarbonyl Group | Enhances solubility and bioactivity |
| Morpholine Substitution | Increases interaction with biological targets |
科学研究应用
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. This property makes it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.85 | Induction of apoptosis |
| A549 | 4.53 | Inhibition of cell cycle progression |
These findings suggest that the compound may induce apoptosis in cancer cells and inhibit their proliferation, making it a potential lead compound for cancer therapy.
Antimicrobial Efficacy Study
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results indicated superior activity compared to other analogs, leading to recommendations for further investigation as a potential antimicrobial agent.
Anticancer Research
In another study focused on anticancer properties, researchers explored the effects of this compound on MCF-7 and A549 cells. The findings revealed that treatment with concentrations as low as 5 µM resulted in significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
属性
IUPAC Name |
[3-ethoxycarbonyl-2-(4-methoxyphenyl)-1-benzofuran-5-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-3-29-22(25)20-18-14-17(30-23(26)24-10-12-28-13-11-24)8-9-19(18)31-21(20)15-4-6-16(27-2)7-5-15/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGDVQASFSWVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














